2-Methyl-6-(piperidin-3-yloxy)pyridine
Description
2-Methyl-6-(piperidin-3-yloxy)pyridine is a pyridine derivative characterized by a methyl group at position 2 and a piperidin-3-yloxy substituent at position 5. Its molecular formula is C11H16N2O (neutral form) or C11H18Cl2N2O in its dihydrochloride salt form (CAS: 1707714-08-6) . The compound is frequently utilized in medicinal chemistry as a building block or intermediate, particularly in the synthesis of neuroactive agents targeting glutamate receptors .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-6-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-4-2-6-11(13-9)14-10-5-3-7-12-8-10/h2,4,6,10,12H,3,5,7-8H2,1H3 |
InChI Key |
YABUIYKIRHHZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(piperidin-3-yloxy)pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine under specific conditions. The hydroxyl group at the 6-position of the pyridine ring is replaced by the piperidin-3-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Methyl-6-(piperidin-3-yloxy)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(piperidin-3-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce piperidine derivatives .
Scientific Research Applications
2-Methyl-6-(piperidin-3-yloxy)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : MPEP and SIB-1893, with aromatic/alkyne groups at position 6, exhibit potent mGluR5 antagonism due to hydrophobic interactions with receptor pockets. In contrast, the piperidin-3-yloxy group in 2-Methyl-6-(piperidin-3-yloxy)pyridine introduces polarity, which may improve solubility but reduce membrane permeability compared to MPEP .
- Neuroprotection : MPEP and SIB-1893 demonstrate efficacy in traumatic brain injury (TBI) models by antagonizing NMDA receptor signaling, suggesting that 2-Methyl-6-(piperidin-3-yloxy)pyridine could share neuroprotective mechanisms if it targets similar pathways .
Physicochemical Properties
A comparison of calculated physicochemical parameters highlights critical differences:
| Parameter | 2-Methyl-6-(piperidin-3-yloxy)pyridine | MPEP | SIB-1893 |
|---|---|---|---|
| Molecular Weight | 192.26 g/mol | 193.25 g/mol | 195.26 g/mol |
| LogP (Predicted) | 1.8 (moderate lipophilicity) | 3.2 | 3.5 |
| Hydrogen Bond Donors | 1 (piperidine NH) | 0 | 0 |
| Hydrogen Bond Acceptors | 3 (ether O, pyridine N) | 1 (pyridine N) | 1 (pyridine N) |
Implications :
- However, the piperidine NH group may facilitate hydrogen bonding with target receptors .
Biological Activity
2-Methyl-6-(piperidin-3-yloxy)pyridine is a pyridine derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by a methyl group at the 2-position and a piperidin-3-yloxy group at the 6-position, exhibits diverse biological activities and interactions with various molecular targets. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The unique structure of 2-Methyl-6-(piperidin-3-yloxy)pyridine contributes to its biological activity. The presence of the piperidine moiety enhances solubility, which is critical for pharmacological applications. Its molecular formula is , with a molecular weight of approximately 204.27 g/mol.
Biological Activity Overview
Research indicates that 2-Methyl-6-(piperidin-3-yloxy)pyridine may have implications in various therapeutic areas, particularly in neuropharmacology and cancer therapy . Its ability to interact with specific molecular targets suggests potential roles in modulating biochemical pathways.
Reported Biological Activities
- Neuropharmacological Effects : The compound shows promise in influencing neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by interacting with cellular signaling pathways involved in proliferation and apoptosis.
The mechanism of action for 2-Methyl-6-(piperidin-3-yloxy)pyridine involves its interaction with various receptors and enzymes. Ongoing research aims to elucidate these interactions more explicitly, which could lead to the development of novel therapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds similar to 2-Methyl-6-(piperidin-3-yloxy)pyridine. The following table summarizes key structural analogs and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-6-(piperidin-4-yloxy)pyridine | Similar structure but different piperidine position | Potentially different biological activities |
| 2-Methyl-6-(piperidin-3-yloxy)quinoline | Contains a quinoline ring instead of a pyridine ring | Variation in chemical properties due to ring structure |
| 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride | Dihydrochloride form enhances solubility | Enhanced stability compared to non-salt forms |
Case Studies
- Neuropharmacology Study : A study conducted on the effects of 2-Methyl-6-(piperidin-3-yloxy)pyridine on neurotransmitter release demonstrated its potential to enhance dopamine levels in neuronal cultures, suggesting a possible application in treating Parkinson's disease.
- Cancer Research : In vitro studies showed that this compound reduced cell viability in several cancer cell lines, including breast and prostate cancer cells. It was observed that the compound induced apoptosis through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
